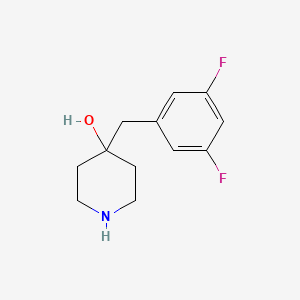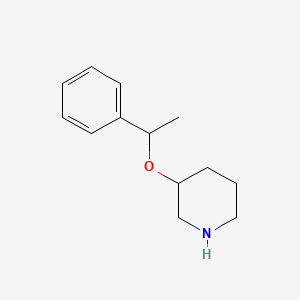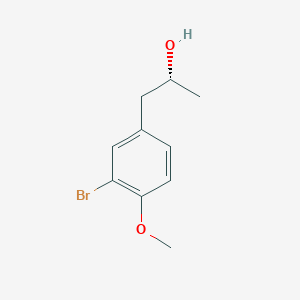
(R)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is a chiral organic compound with the molecular formula C10H13BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylpropan-2-ol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Resolution: The racemic mixture of the brominated product is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol may involve large-scale bromination and resolution processes, optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated alcohols
Substitution: Formation of azides, nitriles, or other substituted products
Applications De Recherche Scientifique
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The hydroxyl group on the propanol chain can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Bromo-4-methoxyphenyl)ethanol: A related compound with a shorter carbon chain.
1-(3-Bromo-4-methoxyphenyl)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness
®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can result in distinct biological activity and interactions compared to its enantiomers and positional isomers
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
(2R)-1-(3-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
MLUIEVHNSQKXOG-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=C(C=C1)OC)Br)O |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


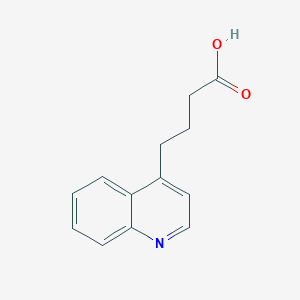
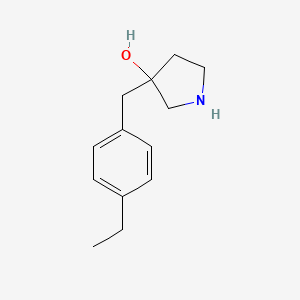
![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)


![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

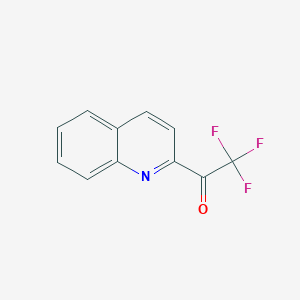


![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)

